KDM4A Histone Demethylase Inhibition: Target Compound vs. In-Class Reference
Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate was profiled against the human histone lysine demethylase KDM4A in a cell-based assay, yielding an EC50 of 3,800 nM (3.80E+3 nM) for inhibition of KDM4A in HeLa cells as measured by H3K9me3 level increase [1]. In contrast, established small-molecule KDM4 tool inhibitors such as NSC636819 (a KDM4A/KDM4B inhibitor) achieve IC50 values of 104 nM for KDM4A and 56 nM for KDM4B . While the target compound is approximately 36-fold less potent than the optimized reference inhibitor, its structurally distinct pyrrolidine scaffold offers an alternative chemotype for fragment-based or scaffold-hopping campaigns that seek to avoid the intellectual property space of pyridine-carboxylate KDM4 inhibitors.
| Evidence Dimension | KDM4A Inhibitory Activity (Cell-Based EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 3,800 nM (KDM4A in HeLa cells, H3K9me3 readout) |
| Comparator Or Baseline | NSC636819 (reference KDM4A/B inhibitor): IC50 = 104 nM for KDM4A |
| Quantified Difference | Target compound is ~36.5-fold less potent than NSC636819; represents a distinct chemotype starting point |
| Conditions | Human Flag-tagged KDM4A expressed in HeLa cells; 24 h treatment; DAPI staining-based immunofluorescence (target) vs. recombinant enzyme alphascreen (reference) |
Why This Matters
The target compound provides a non-pyridine, pyrrolidine-based KDM4A ligand that can serve as a starting scaffold for medicinal chemistry programs aiming to develop novel epigenetic probes with differentiated selectivity profiles.
- [1] BindingDB Entry BDBM50158888 / ChEMBL CHEMBL3785984. EC50: 3.80E+3 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158888 View Source
